Acetamide, N-[(2-iodophenyl)methyl]-
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Overview
Description
Acetamide, N-[(2-iodophenyl)methyl]-: is an organic compound with the molecular formula C9H10INO . It is also known by other names such as Acetanilide, 2’-iodo- , 2’-Iodoacetanilide , N-(2-Iodophenyl)acetamide , N-Acetyl-2-iodoaniline , and o-Iodoacetanilide . This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[(2-iodophenyl)methyl]- typically involves the iodination of acetanilide derivatives. One common method is the reaction of 2-iodoaniline with acetyl chloride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-[(2-iodophenyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like .
Oxidation Reactions: The compound can be oxidized to form corresponding .
Reduction Reactions: Reduction can lead to the formation of .
Common Reagents and Conditions:
Substitution: Reagents such as or in the presence of a catalyst.
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Major Products:
Substitution: Formation of or .
Oxidation: Formation of .
Reduction: Formation of .
Scientific Research Applications
Chemistry: Acetamide, N-[(2-iodophenyl)methyl]- is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used in the study of enzyme inhibition and protein interactions . It is also employed in the development of radiolabeled compounds for imaging studies.
Medicine: antimicrobial and anticancer agents . Its derivatives are being explored for their therapeutic properties.
Industry: In the industrial sector, Acetamide, N-[(2-iodophenyl)methyl]- is used in the production of dyes , polymers , and specialty chemicals .
Mechanism of Action
The mechanism of action of Acetamide, N-[(2-iodophenyl)methyl]- involves its interaction with specific molecular targets. The iodine atom enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with target molecules. This leads to the inhibition of enzyme activity or modulation of protein function . The compound can also interfere with cell signaling pathways , leading to cell death or growth inhibition .
Comparison with Similar Compounds
- Acetanilide
- 2-Iodoaniline
- N,N-Dimethylacetamide
Comparison: Acetamide, N-[(2-iodophenyl)methyl]- is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to Acetanilide , it has enhanced reactivity and potential for forming derivatives. 2-Iodoaniline lacks the acetamide group, making it less versatile in certain applications. N,N-Dimethylacetamide is more commonly used as a solvent but does not possess the same reactivity as Acetamide, N-[(2-iodophenyl)methyl]- .
Properties
CAS No. |
78108-43-7 |
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Molecular Formula |
C9H10INO |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
N-[(2-iodophenyl)methyl]acetamide |
InChI |
InChI=1S/C9H10INO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
LUHYIYMAEOEMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1I |
Origin of Product |
United States |
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